molecular formula C11H20Cl3N5 B6283853 4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride CAS No. 2375271-15-9

4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride

Cat. No. B6283853
CAS RN: 2375271-15-9
M. Wt: 328.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of the 2,6-diazaspiro[3.4]octane core . It has been studied for its potential antitubercular activity . The compound is part of a small set of twelve compounds of a nitrofuran carboxamide chemotype .


Synthesis Analysis

The synthesis of this compound involves the use of a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis process explores diverse variants of the molecular periphery, including various azole substituents .


Molecular Structure Analysis

The molecular structure of this compound includes a 2,6-diazaspiro[3.4]octane core . The InChI code for this compound is 1S/C15H23N5.3ClH/c1-19-8-12 (15 (11-19)9-16-10-15)13-4-5-17-14 (18-13)20-6-2-3-7-20;;;/h4-5,12,16H,2-3,6-11H2,1H3;3*1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of the initial adduct into a 5-nitrofuroyl derivative using an established one-pot, two-step protocol .


Physical And Chemical Properties Analysis

The compound is a colorless liquid or solid . Its molecular weight is 216.24 . The storage temperature is between 28 C .

Mechanism of Action

The compound’s antitubercular activity is due to the ability of the nitrofuran moiety to undergo reduction with the bacterial enzyme machinery and generate reactive intermediates that are lethal to the bacterium itself .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for this compound involve further exploration of the molecular periphery to increase the potency of nitrofuran antibacterials and alleviate the systemic toxicity of this class of drugs . This could lead to the development of potent antimycobacterial compounds efficacious against multidrug-resistant strains .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride' involves the reaction of 6-methyl-2,6-diazaspiro[3.4]octane with pyrimidine-2-amine in the presence of hydrochloric acid to form the desired compound as a trihydrochloride salt.", "Starting Materials": [ "6-methyl-2,6-diazaspiro[3.4]octane", "pyrimidine-2-amine", "hydrochloric acid" ], "Reaction": [ "To a solution of 6-methyl-2,6-diazaspiro[3.4]octane in anhydrous ethanol, add pyrimidine-2-amine and hydrochloric acid.", "Heat the reaction mixture at reflux temperature for several hours.", "Cool the reaction mixture and filter the precipitated solid.", "Wash the solid with cold ethanol and dry under vacuum to obtain the desired compound as a trihydrochloride salt." ] }

CAS RN

2375271-15-9

Product Name

4-{6-methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-amine trihydrochloride

Molecular Formula

C11H20Cl3N5

Molecular Weight

328.7

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.